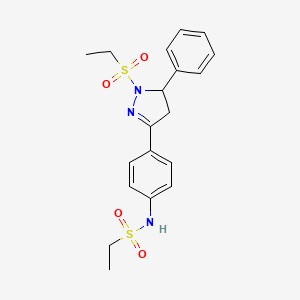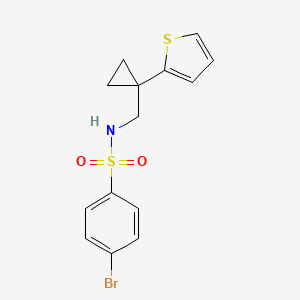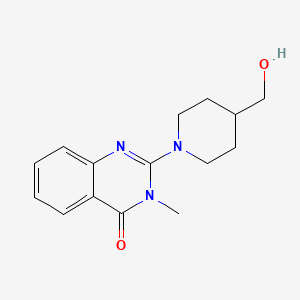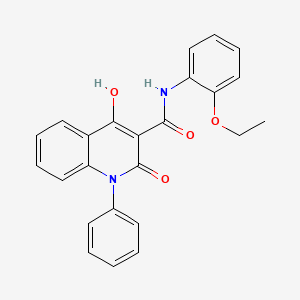
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide, also known as A-196, is a synthetic compound that belongs to the class of small molecules called protein arginine methyltransferase (PRMT) inhibitors. PRMTs are enzymes that catalyze the methylation of arginine residues in proteins, which plays a crucial role in various cellular processes such as gene expression, signal transduction, and protein-protein interactions. A-196 has been shown to inhibit the activity of PRMT5, a specific subtype of PRMT that is overexpressed in many types of cancer, making it a potential therapeutic agent for cancer treatment.
Wirkmechanismus
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide exerts its anticancer effects by inhibiting the activity of PRMT5, which is a key regulator of gene expression and protein function in cancer cells. PRMT5 plays a crucial role in the maintenance of cancer stem cells, which are responsible for tumor initiation, growth, and metastasis. (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide inhibits the methylation of arginine residues in proteins, which leads to the downregulation of various oncogenic pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This results in the induction of apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to have several biochemical and physiological effects in cancer cells. It induces the upregulation of the tumor suppressor protein p53, which plays a crucial role in the regulation of cell cycle and apoptosis. (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to the induction of apoptosis. In addition, (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide inhibits the expression of genes involved in cell cycle progression, such as cyclin D1 and CDK4, leading to cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has several advantages for lab experiments. It is a highly specific inhibitor of PRMT5, which makes it a valuable tool for studying the role of PRMT5 in cancer biology. (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has also been shown to be effective in various types of cancer cells, making it a useful compound for studying the molecular mechanisms of cancer growth and proliferation. However, (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis, which may limit its availability for some research groups. In addition, (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has not yet been tested in clinical trials, which limits its potential for clinical translation.
Zukünftige Richtungen
There are several future directions for the research on (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide. One potential direction is to study the combination of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide with other anticancer agents, such as chemotherapy and radiation therapy, to enhance its therapeutic efficacy. Another direction is to study the role of PRMT5 inhibition in cancer stem cells, which are responsible for tumor initiation and recurrence. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide in animal models, which will be important for its clinical translation.
Synthesemethoden
The synthesis of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 3,5-dibromo-4-hydroxybenzaldehyde, which is then reacted with 2-methoxyethylamine to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by acylation with (Z)-2-cyano-3-(bromomethyl)-prop-2-enoic acid. The final product, (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide, is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including lymphoma, leukemia, and solid tumors such as lung, breast, and prostate cancer. (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2N2O3/c1-20-3-2-17-13(19)9(7-16)4-8-5-10(14)12(18)11(15)6-8/h4-6,18H,2-3H2,1H3,(H,17,19)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKWXPMAGNDBGG-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC(=C(C(=C1)Br)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C1=CC(=C(C(=C1)Br)O)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B2675651.png)

![[4-(Benzylamino)oxan-4-yl]methanol](/img/structure/B2675654.png)
![5-(Morpholin-4-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2675656.png)


![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride](/img/structure/B2675662.png)



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B2675670.png)
![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675671.png)
![3-(4-Methylphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2675672.png)
